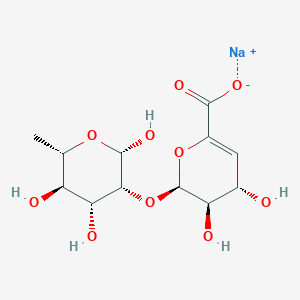

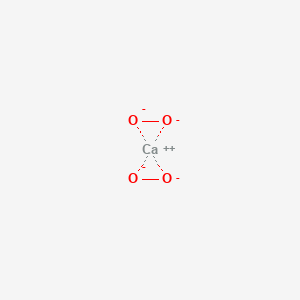

Calcium diperoxide

カタログ番号 B1260622

CAS番号:

12133-35-6

分子量: 104.08 g/mol

InChIキー: LPWVFICISAHLNX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Calcium diperoxide is a member of calcium oxides.

科学的研究の応用

Environmental and Organic Synthesis Applications

- Generator of Singlet Oxygen for Organic Synthesis : Calcium peroxide diperoxohydrate (CaO₂·2H₂O₂) is an environmentally friendly generator of singlet oxygen, useful in organic synthesis. It operates as an alternative to the regular photochemical method, producing singlet oxygen in various solvents and can be easily recovered and regenerated. Its application includes the oxidation of organic substrates in methanol or THF through various cycloaddition and ene reactions, with high conversion and selectivity (Pierlot et al., 2002).

Dental Applications

- Endodontics and Dental Traumatology : Although not directly citing calcium diperoxide, research on calcium hydroxide, a related compound, shows its extensive use in endodontics and dental traumatology. It serves in treatments like intracanal medicaments, pulp-capping, root canal sealing, and in dealing with root perforations, fractures, and resorption. Its antibacterial and antifungal activities, effect on dental tissues, and high pH properties are significant for these applications (Mohammadi & Dummer, 2011).

Bone Tissue Engineering

- Mineralization in Osteoblasts : Again, while specifically focusing on calcium hydroxide, this research provides insights that may be relevant to calcium diperoxide. Calcium hydroxide has been shown to induce mineralization in osteoblasts, which is crucial for bone tissue engineering. The dissociation of calcium and hydroxyl ions plays a key role in this process (Narita et al., 2010).

Chemical and Material Science

- Chemical Reactivity and Material Synthesis : Studies on calcium hydride and calcium oxide, related to calcium diperoxide, demonstrate their reactivity and potential in material science. These compounds interact with various substrates, leading to the formation of calcium alkoxide, amide complexes, and the reduction of certain bonds, indicating potential applications in chemical synthesis and material science (Spielmann & Harder, 2007).

Catalysis

- Catalytic Performance : Calcium oxide's surface hydration, closely related to calcium diperoxide, has been studied for its catalytic applications. The hydration of calcium oxide surfaces significantly influences its catalytic performance in applications like CO₂ sequestration and biodiesel production (Manzano et al., 2012).

Heritage Conservation

- Conservation of Cultural Heritage : Calcium hydroxide, akin to calcium diperoxide, has been utilized in heritage conservation. Nanoparticles of calcium hydroxide, produced using cellulose nanofibers, efficiently convert to calcite upon exposure to atmospheric carbon dioxide, making them suitable for heritage conservation applications (El Bakkari et al., 2019).

特性

CAS番号 |

12133-35-6 |

|---|---|

製品名 |

Calcium diperoxide |

分子式 |

CaO4-2 |

分子量 |

104.08 g/mol |

IUPAC名 |

calcium;diperoxide |

InChI |

InChI=1S/Ca.2O2/c;2*1-2/q+2;2*-2 |

InChIキー |

LPWVFICISAHLNX-UHFFFAOYSA-N |

SMILES |

[O-][O-].[O-][O-].[Ca+2] |

正規SMILES |

[O-][O-].[O-][O-].[Ca+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

Benfosformine

51287-66-2

Phosphocysteamine sodium

3724-89-8

![(3S,3'S,4'R,5'S)-4'-[fluoro(dimethyl)silyl]-5'-(2-hydroxyethyl)-3'-methyl-1-[[4-(2-oxo-1-piperidinyl)phenyl]methyl]-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1260560.png)

![4-[(2-Hydroxyethoxy)carbonyl]benzoate](/img/structure/B1260561.png)